

Optimizing PIK-90 concentration for maximum PI3K inhibition

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: PIK-90
CAS No.: 677338-12-4
Cat. No.: B1684649

[Get Quote](#)

PIK-90 Technical Support Center

Welcome to the technical support center for **PIK-90**, a potent phosphoinositide 3-kinase (PI3K) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is **PIK-90** and what is its mechanism of action?

PIK-90 is a cell-permeable imidazoquinazoline compound that acts as a potent, reversible, and ATP-competitive inhibitor of PI3K.[1][2] It primarily targets Class I PI3K isoforms, preventing the conversion of PIP2 to PIP3.[3] This action blocks the downstream activation of the AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[3][4] **PIK-90** has demonstrated significant antiproliferative effects, leading to cell cycle arrest and apoptosis in cancer cells with overactive PI3K signaling.[3][5]

Q2: What is the optimal concentration of **PIK-90** for inhibiting PI3K?

The optimal concentration is highly dependent on the specific PI3K isoform targeted and the cell line being used. **PIK-90** exhibits different potencies against various isoforms.[5] For instance, it is a potent inhibitor of p110 α , p110 γ , and p110 δ with low nanomolar IC50 values, but it is significantly less potent against p110 β . [4][5]

- For targeted p110 α inhibition: Start with concentrations in the low nanomolar range (10-50 nM).
- For broad Class I inhibition (excluding p110 β): A concentration range of 50-100 nM is often effective.
- For pan-PI3K inhibition (including p110 β): Higher concentrations, typically in the 0.5 μ M to 2.5 μ M range, are required.[1][5]

It is always recommended to perform a dose-response experiment for your specific cell line to determine the lowest effective concentration that achieves maximum inhibition of the target, thereby minimizing potential off-target effects.

Q3: How should I prepare and store **PIK-90** stock solutions?

- Solubility: **PIK-90** is soluble in DMSO but not in water.[3] Gentle warming may be necessary to fully dissolve the compound.[2]
- Stock Solution Preparation: Prepare a concentrated stock solution, for example, at 10 mM in fresh, high-quality DMSO.
- Storage: Store the stock solution at -20°C for short-term use (up to 3 months) or at -80°C for long-term storage (up to 2 years).[1][6] It is crucial to aliquot the stock solution after reconstitution to avoid repeated freeze-thaw cycles, which can degrade the compound.[6]
- Working Dilutions: When preparing working solutions for cell-based assays, the final concentration of DMSO should be kept low, typically below 0.1%, to avoid solvent-induced toxicity.[7]

Q4: How can I confirm that **PIK-90** is effectively inhibiting PI3K in my experiment?

The most common method to verify PI3K inhibition is to measure the phosphorylation status of its principal downstream target, Akt, via Western blotting.[5] Upon successful PI3K inhibition by **PIK-90**, you should observe a significant, dose-dependent decrease in phosphorylated Akt (p-Akt) levels, particularly at Ser473 and Thr308, without a significant change in total Akt protein levels.[3] In some systems, the phosphorylation of S6 ribosomal protein (rpS6), a downstream target of the mTORC1 complex, can also be assessed.[1]

Q5: What are the potential off-target effects of **PIK-90**?

While **PIK-90** is a potent PI3K inhibitor, it can also inhibit other related kinases, especially at higher concentrations. These include DNA-dependent protein kinase (DNA-PK) with an IC₅₀ of 13 nM and the mTORC1 complex with an IC₅₀ of approximately 1.05 μM.[1][6] This is an important consideration when interpreting experimental results, as some observed phenotypes may be due to the inhibition of these other kinases rather than PI3K alone. Using the lowest effective concentration can help minimize these off-target effects.

Troubleshooting Guide

Problem 1: No observable inhibition of Akt phosphorylation.

- Is the **PIK-90** compound active?
 - Action: Ensure the compound has been stored correctly and is within its shelf life. Avoid repeated freeze-thaw cycles by using aliquots.[1][6] If in doubt, test a fresh vial of the inhibitor.
- Is the **PIK-90** concentration sufficient?
 - Action: The required concentration can vary significantly between cell lines.[5] Perform a dose-response curve, testing a broad range of concentrations (e.g., 10 nM to 10 μM), to determine the EC₅₀ for your specific model.
- Is the PI3K pathway active in your cells?
 - Action: Ensure your cells have basal PI3K activity or have been stimulated (e.g., with growth factors like insulin or EGF) to activate the pathway before adding the inhibitor. Run a positive control (stimulated cells without inhibitor) to confirm pathway activation.

- Was the treatment time appropriate?
 - Action: Inhibition of Akt phosphorylation is typically rapid. A treatment time of 1-4 hours is usually sufficient. Perform a time-course experiment to optimize the treatment duration.

Problem 2: Excessive cell toxicity or unexpected cell death.

- Is the **PIK-90** concentration too high?
 - Action: While **PIK-90** can induce apoptosis in cancer cells, excessively high concentrations can lead to non-specific toxicity.[3][6] Refer to your dose-response curve and use the lowest concentration that provides maximal PI3K inhibition. In chronic lymphocytic leukemia (CLL) cells, 1 μM of **PIK-90** reduced viability to about 78% after 24 hours, while 10 μM reduced it to 51%.[6]
- Is the solvent (DMSO) concentration toxic?
 - Action: Ensure the final DMSO concentration in your cell culture medium is non-toxic, ideally $\leq 0.1\%$.[7] Run a vehicle control (medium with the same DMSO concentration but without **PIK-90**) to assess solvent toxicity.
- Are the cells overly dependent on PI3K signaling for survival?
 - Action: In some cell lines, particularly those with mutations like PTEN loss, the PI3K pathway is a critical survival signal.[5][8] Inhibition of this pathway is expected to induce apoptosis. Confirm cell death mechanism using assays like Annexin V/PI staining.

Quantitative Data Summary

Table 1: **PIK-90** IC50 Values for Kinase Isoforms

Kinase Target	IC50 (nM)	Reference(s)
p110α	11	[4] [5] [6]
p110β	350	[1] [4] [5]
p110γ	18	[4] [5] [6]
p110δ	58	[4] [5]
DNA-PK	13	[6]
PI3KC2α	47	[1] [6]
PI3KC2β	64	[1] [6]

| mTORC1 | 1050 | [\[1\]](#)[\[6\]](#) |

Table 2: Effective **PIK-90** Concentrations in Cell-Based Assays

Cell Line / Model	Effective Concentration	Observed Effect	Reference(s)
Glioma Cell Lines	0.5 μM	Substantial inhibition of Akt phosphorylation; G0/G1 arrest	[5]
Chronic Lymphocytic Leukemia (CLL)	1 - 10 μM	Reduced viability, inhibition of chemotaxis, apoptosis induction	[5] [6]
dHL60 Cells	Not specified (low μM)	Complete inhibition of fMLP-stimulated Akt phosphorylation	[5]

| 3T3-L1 Adipocytes & L6 Myotubes | 2.5 μM | >90% inhibition of insulin-stimulated Akt & rpS6 phosphorylation | [\[1\]](#)[\[2\]](#) |

Experimental Protocols

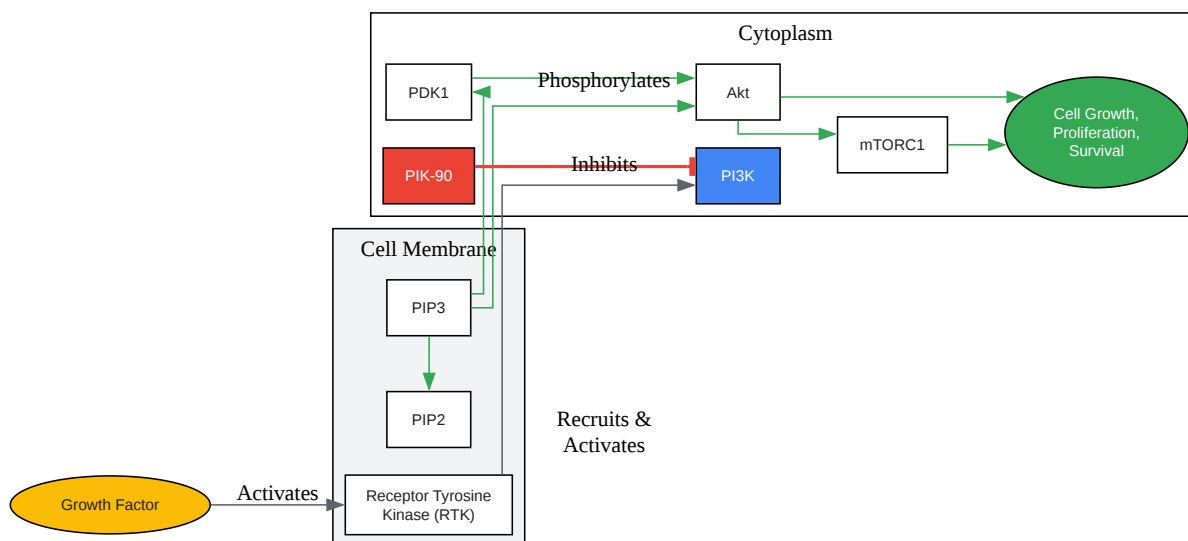
Protocol 1: Western Blot Analysis of Akt Phosphorylation

This protocol describes how to assess PI3K inhibition by measuring the levels of phosphorylated Akt (p-Akt Ser473) relative to total Akt.

- Cell Seeding: Plate cells at a density that will result in 60-70% confluency on the day of the experiment.[9]
- Serum Starvation (Optional): To reduce basal PI3K activity, you may serum-starve cells (e.g., in 0.5% FBS medium) for 4-16 hours prior to the experiment.
- **PIK-90** Treatment: Pretreat cells with various concentrations of **PIK-90** (e.g., 0, 10 nM, 100 nM, 1 μ M, 10 μ M) for 1-4 hours. Include a DMSO-only vehicle control.
- Stimulation (Optional): If the basal pathway activity is low, stimulate the PI3K pathway by adding a growth factor (e.g., 100 nM insulin for 15 minutes) to the media.
- Cell Lysis: Wash cells once with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
- SDS-PAGE and Western Blot:
 - Load equal amounts of protein (typically 20-50 μ g for p-Akt detection) onto an SDS-PAGE gel.[9]
 - Separate proteins by electrophoresis at 125V for approximately 1.5 hours.[9]
 - Transfer proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against p-Akt (Ser473) overnight at 4°C.

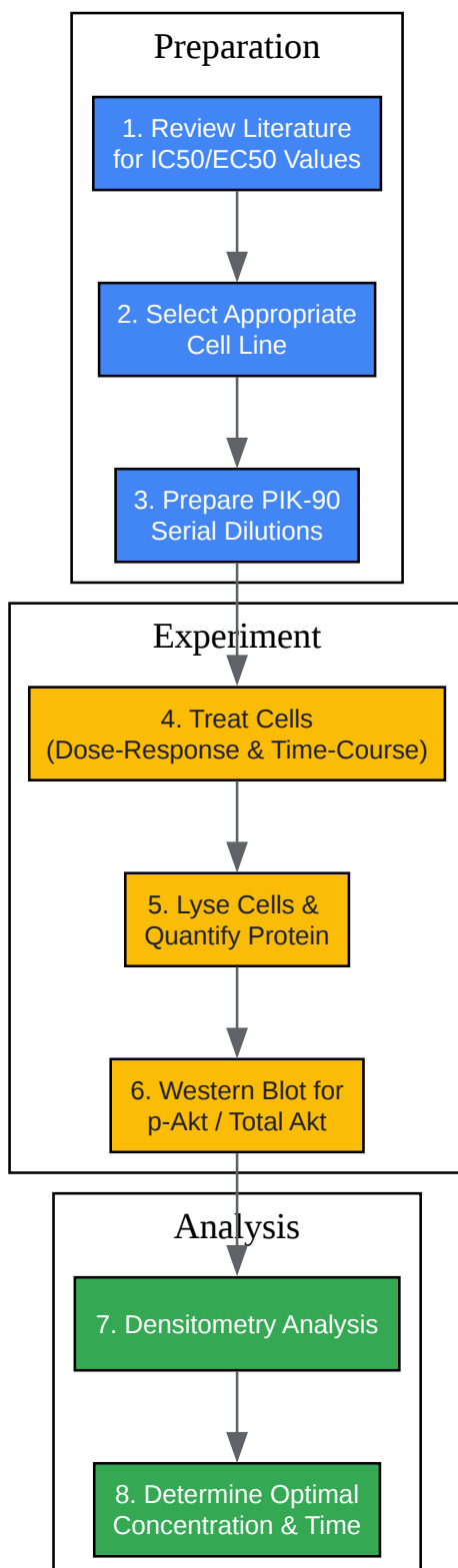
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody for total Akt to confirm equal protein loading.
- Analysis: Quantify band intensities using densitometry software. Calculate the ratio of p-Akt to total Akt for each condition. A dose-dependent decrease in this ratio indicates successful PI3K inhibition.

Visualizations



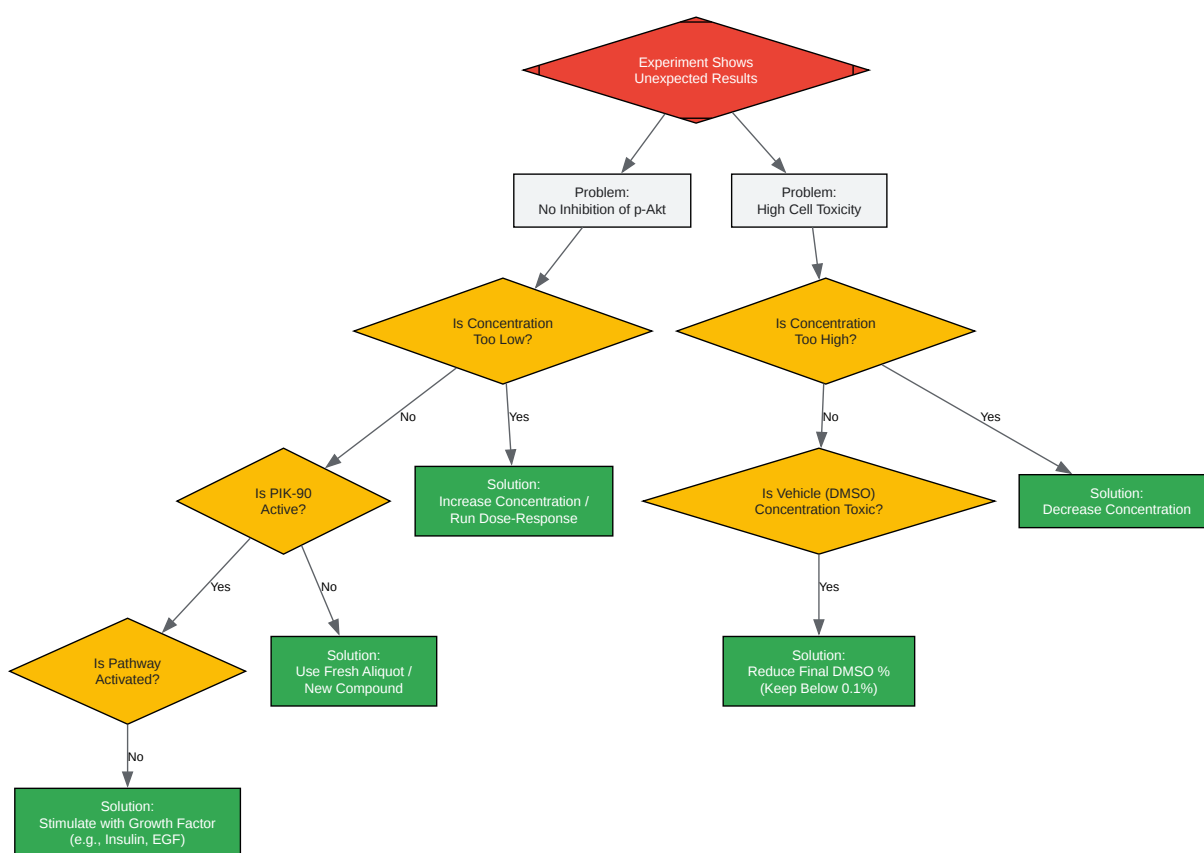
[Click to download full resolution via product page](#)

Caption: The PI3K/Akt signaling pathway and the inhibitory action of **PIK-90**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for optimizing **PIK-90** concentration.



[Click to download full resolution via product page](#)

Caption: Troubleshooting flowchart for common issues with **PIK-90** experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. PI 3-K inhibitor IX, PIK-90 \[sigmaaldrich.com\]](#)
- [2. merckmillipore.com \[merckmillipore.com\]](#)
- [3. medkoo.com \[medkoo.com\]](#)
- [4. caymanchem.com \[caymanchem.com\]](#)
- [5. selleckchem.com \[selleckchem.com\]](#)
- [6. medchemexpress.com \[medchemexpress.com\]](#)
- [7. PIK-90 | DNA-PK | PI3K | TargetMol \[targetmol.com\]](#)
- [8. Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Optimizing PIK-90 concentration for maximum PI3K inhibition]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1684649/docs#optimizing-pik-90-concentration-for-maximum-pi3k-inhibition\]](https://www.benchchem.com/product/b1684649/docs#optimizing-pik-90-concentration-for-maximum-pi3k-inhibition)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)